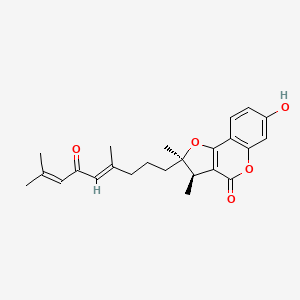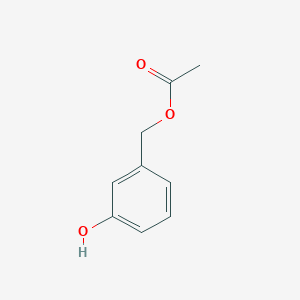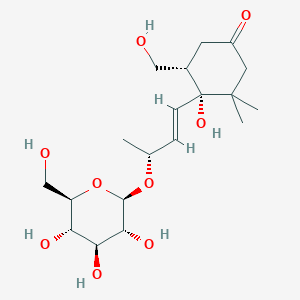![molecular formula C14H18N10O4 B1244627 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine CAS No. 54093-05-9](/img/structure/B1244627.png)
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is a complex organic compound that features a piperazine core substituted with two imidazole rings The imidazole rings are further substituted with nitro groups and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole rings, followed by their attachment to the piperazine core. The nitro groups are introduced through nitration reactions, and the methyl groups are added via alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitroimidazole moieties.
Medicine: Explored for its potential use in the treatment of infections and as a component in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound effective as an antimicrobial agent. The imidazole rings can also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar in structure and function to metronidazole.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is unique due to its dual imidazole substitution on the piperazine core, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds. This structural uniqueness can lead to different reactivity and potentially novel applications in various fields.
Properties
CAS No. |
54093-05-9 |
|---|---|
Molecular Formula |
C14H18N10O4 |
Molecular Weight |
390.36 g/mol |
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C14H18N10O4/c1-19-11(15-9-13(19)23(25)26)7-17-21-3-5-22(6-4-21)18-8-12-16-10-14(20(12)2)24(27)28/h7-10H,3-6H2,1-2H3 |
InChI Key |
VAQAPFZZUCFMRC-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C=NN2CCN(CC2)N=CC3=NC=C(N3C)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CN1C(=NC=C1[N+](=O)[O-])/C=N/N2CCN(CC2)/N=C/C3=NC=C(N3C)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=NN2CCN(CC2)N=CC3=NC=C(N3C)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
54093-05-9 |
Synonyms |
1,4-bis(1-methyl-5-nitroimidazolyl-(2-methylenimino))piperazine HOE 316 HOE-316 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)








